molecular formula C9H13N3O3 B12999330 tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate

tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate

Cat. No.: B12999330
M. Wt: 211.22 g/mol
InChI Key: BCRDXUGOODYMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and various catalysts and solvents depending on the desired reaction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, the deprotection of the Boc group using oxalyl chloride results in the formation of active intermediates that can interact with biological targets .

Comparison with Similar Compounds

tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate can be compared with similar compounds such as:

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

tert-butyl N-(6-oxo-1H-pyridazin-3-yl)carbamate

InChI

InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)10-6-4-5-7(13)12-11-6/h4-5H,1-3H3,(H,12,13)(H,10,11,14)

InChI Key

BCRDXUGOODYMTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NNC(=O)C=C1

Origin of Product

United States

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